molecular formula C19H23BrO4 B5231728 2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene

2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene

Cat. No.: B5231728
M. Wt: 395.3 g/mol
InChI Key: IQSHQRZIAHOBCP-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a bromine atom, multiple ethoxy groups, and a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multiple steps. One common method starts with the bromination of 4-methylbenzene to introduce the bromine atom. This is followed by a series of etherification reactions to attach the ethoxyphenoxy and ethoxy groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the ethoxy groups or the aromatic ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its ethoxyphenoxy groups, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-(2-Ethoxyphenoxy)ethyl bromide
  • 1,4-Dibromo-2,5-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]benzene

Uniqueness

2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO4/c1-3-22-16-5-7-17(8-6-16)23-12-10-21-11-13-24-19-9-4-15(2)14-18(19)20/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSHQRZIAHOBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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